2,2,2-Trichloroethyl chlorosulfate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloro-2-chlorosulfonyloxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O3S/c3-2(4,5)1-9-10(6,7)8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQWRQASGSRKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471414 | |
| Record name | 2,2,2-TRICHLOROETHYL CHLOROSULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-09-0 | |
| Record name | 2,2,2-TRICHLOROETHYL CHLOROSULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Phenol Sulfation Using 2,2,2-Trichloroethyl Chlorosulfate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfation of phenolic compounds is a critical transformation in drug metabolism, toxicology, and the synthesis of biologically active molecules. However, direct sulfation is often hampered by the instability of the resulting sulfate esters and the harsh conditions required by many traditional sulfating agents. This guide provides an in-depth examination of 2,2,2-trichloroethyl chlorosulfate as a robust and versatile reagent for the sulfation of phenols. The core of this methodology lies in a two-step sequence: the formation of a stable, protected 2,2,2-trichloroethyl (TCE) sulfate ester, followed by a mild, reductive cleavage to yield the desired phenol sulfate. This self-validating system offers high yields and compatibility with a wide range of phenolic substrates, making it an invaluable tool for chemists in the pharmaceutical and life sciences industries.
Introduction: The Challenge of Phenolic Sulfation
In drug development and metabolic studies, understanding the biotransformation of phenolic compounds is paramount. Sulfation, a key Phase II metabolic reaction, typically increases the water solubility of xenobiotics, facilitating their excretion.[1] The resulting sulfate metabolites are often the biologically relevant forms for excretion but can also possess unique pharmacological or toxicological profiles. Synthesizing these sulfate standards is essential for analytical, toxicological, and human biomonitoring studies.[1][2]
Traditional sulfating agents, such as sulfur trioxide-pyridine complex, can be aggressive and often lead to mixtures of products, especially with complex poly-phenolic molecules like flavonoids.[3] A more controlled approach is needed. The use of a protecting group strategy, where a stable intermediate is formed and then selectively cleaved, offers a superior solution. The 2,2,2-trichloroethyl (TCE) group serves as an excellent protecting moiety for this purpose.[3][4] It can be readily attached to the sulfate group and later removed under exceptionally mild, neutral conditions, preserving sensitive functionalities within the target molecule.[5][6]
This guide details the application of 2,2,2-trichloroethyl chlorosulfate, a reagent that leverages the TCE protecting group to provide a reliable and efficient pathway to phenol sulfates.
The Reagent: Properties and Synthesis of 2,2,2-Trichloroethyl Chlorosulfate
2,2,2-Trichloroethyl chlorosulfate (ClSO₃CH₂CCl₃) is the key reagent in this methodology.[7] It is a derivative of chlorosulfuric acid, where the reactive hydroxyl group is masked by the 2,2,2-trichloroethanol moiety.
Chemical Properties:
-
Molecular Formula: C₂H₂Cl₄O₃S[7]
-
Molecular Weight: 247.91 g/mol [7]
-
Appearance: Typically a liquid.[7]
-
Reactivity: The sulfur atom is highly electrophilic, readily reacting with nucleophiles such as phenoxides. The C-O-S bond is stable to typical workup conditions but is selectively cleaved by reducing agents.
The reagent is prepared by the reaction of 2,2,2-trichloroethanol with a sulfating agent like chlorosulfuric acid. The presence of the electron-withdrawing trichloromethyl group makes the alcohol less reactive, requiring controlled conditions for its conversion.[8]
The Two-Stage Sulfation Workflow: Mechanism and Rationale
The process is logically divided into two distinct stages: protection (sulfation) and deprotection. This separation allows for the purification of a stable intermediate, ensuring the final product is of high purity.
Stage 1: Sulfation of the Phenol
The first stage involves the reaction of a phenol with 2,2,2-trichloroethyl chlorosulfate in the presence of a base.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as triethylamine or N,N-dimethylaminopyridine (DMAP), is crucial.[2] Its role is to deprotonate the phenolic hydroxyl group, generating a more potent nucleophile (the phenoxide). This significantly accelerates the rate of reaction with the electrophilic sulfur center of the chlorosulfate reagent.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive chlorosulfate reagent.[2]
-
Mechanism: The reaction proceeds via a nucleophilic substitution on the sulfur atom. The phenoxide attacks the sulfur, displacing the chloride ion, which is an excellent leaving group. This forms the stable 2,2,2-trichloroethyl aryl sulfate diester.
Caption: High-level workflow for the two-stage sulfation of phenols.
Stage 2: Reductive Deprotection of the TCE Group
The key advantage of the TCE group is its selective removal under mild reductive conditions.[5]
Causality of Experimental Choices:
-
Reducing Agent: Zinc dust is the most common and cost-effective reagent for this transformation.[2][6] It acts as a single-electron donor.
-
Proton Source: The reaction is typically carried out in the presence of a mild proton source, such as acetic acid or ammonium formate.[2][9]
-
Mechanism: The cleavage is a reductive elimination. The zinc metal transfers electrons to one of the chlorine atoms of the trichloroethyl group. This initiates a cascade that results in the elimination of 1,1-dichloroethene, chloride, and the desired sulfate anion.[10] This process is highly specific and does not affect other functional groups that are sensitive to acidic or basic hydrolysis.
Experimental Protocols: A Self-Validating System
The following protocols are based on established methodologies and provide a reliable framework for execution.[2]
Protocol 1: General Procedure for Sulfation of Phenols
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 equiv) and N,N-dimethylaminopyridine (DMAP, 1.0 equiv) in anhydrous tetrahydrofuran (THF). Add triethylamine (1.2 equiv).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Prepare a separate solution of 2,2,2-trichloroethyl chlorosulfate (1.0 equiv) in anhydrous THF. Add the chlorosulfate solution dropwise to the phenol solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1.0 N HCl, water, and saturated brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure TCE-protected aryl sulfate.[2]
Caption: Experimental workflow for the sulfation of phenols.
Protocol 2: General Procedure for TCE Deprotection
-
Reaction Setup: Dissolve the purified TCE-protected aryl sulfate (1.0 equiv) in a suitable solvent such as THF or acetic acid.
-
Addition of Zinc: Add activated zinc dust (typically 5-10 equivalents) to the solution in portions. The reaction can be exothermic.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting product is the salt of the aryl sulfate (e.g., ammonium salt if ammonium formate was used, or the free sulfonic acid to be neutralized). Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.
Data Presentation: Substrate Scope and Efficiency
The 2,2,2-trichloroethyl chlorosulfate method has been successfully applied to a variety of phenolic substrates, demonstrating its broad utility. The yields are typically good to excellent for both the protection and deprotection steps.
| Phenolic Substrate | Protecting Group | Deprotection Method | Final Product | Overall Yield (%) | Reference |
| 2,4-Dichlorophenol | TCE | Zn / NH₄HCO₃ | 2,4-Dichlorophenyl sulfate | 65-75 | [2] |
| Pentachlorophenol | TCE | Zn / NH₄HCO₃ | Pentachlorophenyl sulfate | 70-83 | [2] |
| Quercetin (Flavonoid) | TCE | Zn / AcOH | Quercetin per-sulfate | ~60-70 | [3] |
| Genistein (Flavonoid) | TCE | Zn / AcOH | Genistein per-sulfate | ~60-70 | [3] |
Table 1: Representative yields for the two-step sulfation of various phenols.
Applications in Drug Development
The ability to efficiently synthesize sulfate metabolites is crucial for the pharmaceutical industry.
-
Metabolite Identification: This method allows for the unambiguous synthesis of suspected sulfate metabolites, providing authentic standards for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.
-
Prodrug Synthesis: Sulfation can be used to create prodrugs with improved solubility or altered pharmacokinetic properties. The TCE methodology provides a controlled way to synthesize these prodrugs.
-
SAR Studies: In medicinal chemistry, understanding how sulfation at different positions affects biological activity is key. This method enables the synthesis of selectively sulfated analogs for structure-activity relationship (SAR) studies. For example, the synthesis of per-sulfated flavonoids has been explored for their potential as factor Xa inhibitors in the blood coagulation cascade.[3]
Troubleshooting and Field-Proven Insights
-
Incomplete Sulfation: If the initial sulfation reaction is sluggish, ensure all reagents and solvents are strictly anhydrous. The presence of water will rapidly decompose the chlorosulfate reagent. Increasing the amount of base or reaction time may also be beneficial.
-
Low Deprotection Yield: The activity of zinc dust can vary. If deprotection is incomplete, try activating the zinc dust (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum).
-
Substrates with Free Carboxylic Acids: The presence of other acidic functional groups, such as carboxylic acids, can interfere with the reaction, leading to complex mixtures.[11] In such cases, protection of the carboxylic acid may be necessary prior to sulfation.[11]
Safety and Handling
2,2,2-Trichloroethyl Chlorosulfate and related reagents like the chloroformate are hazardous and must be handled with extreme care.
-
Toxicity and Corrosivity: These reagents are corrosive and cause severe skin burns and eye damage.[12][13] They are also toxic or fatal if inhaled.[12][13][14] All manipulations must be performed in a well-ventilated chemical fume hood.[13][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors.[15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]
-
Quenching: These reagents react violently with water. Use caution when quenching the reaction.
Conclusion
The use of 2,2,2-trichloroethyl chlorosulfate for the sulfation of phenols represents a significant advancement over traditional methods. By employing a robust protection-deprotection strategy, this technique provides a reliable, high-yield, and broadly applicable route to sensitive aryl sulfate esters. The mild conditions of the final deprotection step make it particularly suitable for complex molecules encountered in drug discovery and metabolism studies. For any researcher needing to access phenolic sulfate metabolites, this methodology should be considered a primary tool in their synthetic arsenal.
References
- Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester - Organic Syntheses Procedure. (n.d.).
- Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents. (n.d.).
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- Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols - PMC - NIH. (n.d.).
- The Utility of 2,2,2-Trichloroethanol in Advanced Organic Chemistry. (n.d.).
- Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed. (n.d.).
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- Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - MDPI. (n.d.).
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The Highly Electrophilic Nature of Sulfur in 2,2,2-Trichloroethyl Chlorosulfate: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of the electrophilic character of the sulfur atom in 2,2,2-trichloroethyl chlorosulfate (TCECS). Directed at researchers, medicinal chemists, and professionals in drug development, this document elucidates the fundamental principles governing the reactivity of TCECS, its practical applications in the synthesis of complex molecules, and detailed protocols for its effective utilization. By synthesizing theoretical concepts with field-proven methodologies, this guide aims to serve as a comprehensive resource for the strategic application of this powerful sulfating agent.
Introduction: The Significance of Sulfation in the Life Sciences and the Role of 2,2,2-Trichloroethyl Chlorosulfate
Sulfation is a critical biochemical transformation that modulates the activity of a vast array of endogenous and exogenous molecules.[1] In drug discovery and development, the introduction of a sulfate moiety can profoundly alter the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing its solubility, metabolic stability, and biological activity.[2] Consequently, the development of efficient and selective sulfating agents is of paramount importance.
2,2,2-Trichloroethyl chlorosulfate (TCECS) has emerged as a valuable reagent in this context, primarily for the introduction of the 2,2,2-trichloroethyl (TCE) protecting group onto sulfate esters.[3][4] The unique electronic properties of the TCE group render the sulfur atom in TCECS highly electrophilic, facilitating efficient sulfation of a wide range of nucleophiles under mild conditions. This guide will delve into the chemical principles that underpin the heightened electrophilicity of the sulfur in TCECS and provide practical guidance for its application in advanced organic synthesis.
Unveiling the Electrophilicity: A Molecular Perspective
The remarkable reactivity of 2,2,2-trichloroethyl chlorosulfate stems from the potent electron-withdrawing nature of the 2,2,2-trichloroethyl group. This inductive effect, a consequence of the high electronegativity of the three chlorine atoms, is transmitted through the sigma bonds to the sulfonyl sulfur, significantly increasing its positive partial charge and, consequently, its electrophilicity.
The Inductive Effect of the Trichloroethyl Moiety
The geminal trichloro- substitution on the ethyl group creates a powerful electron sink. This strong -I effect polarizes the C-Cl bonds, which in turn polarizes the C-C and C-O bonds, ultimately drawing electron density away from the sulfonyl group. This depletion of electron density at the sulfur atom makes it a highly attractive target for nucleophilic attack. The electron-withdrawing nature of sulfur functional groups, such as -OSO3– in alkyl sulfates, is a well-established principle that reduces the reactivity of adjacent atoms towards oxidation, and in the case of TCECS, it enhances the electrophilicity of the sulfur itself.[5][6]
A Proposed Reaction Mechanism with Nucleophiles
The reaction of 2,2,2-trichloroethyl chlorosulfate with a nucleophile (Nu-H), such as an alcohol or a phenol, is proposed to proceed via a nucleophilic substitution at the sulfur atom. The mechanism likely follows an addition-elimination pathway, a common mechanism for nucleophilic substitution at tetracoordinate sulfur.[7]
Figure 1: Proposed mechanism of sulfation using TCECS.
In the initial step, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal intermediate. Subsequently, the chloride ion departs as a leaving group, and a proton is lost from the nucleophile to yield the final sulfated product and hydrochloric acid. The presence of a base, such as triethylamine, is typically required to neutralize the liberated HCl and drive the reaction to completion.
Quantifying Electrophilicity: A Computational Perspective
While experimental observations strongly support the high electrophilicity of the sulfur in 2,2,2-trichloroethyl chlorosulfate, computational chemistry provides a powerful tool for quantifying this property. Parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and partial atomic charges can offer valuable insights into the reactivity of a molecule.
Table 1: Conceptual Comparison of Electrophilicity Indicators
| Parameter | Description | Implication for TCECS |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. A lower energy indicates a more electrophilic center. | Expected to be low and localized on the sulfur atom, facilitating nucleophilic attack. |
| Partial Atomic Charge (on Sulfur) | The calculated charge on the sulfur atom. A more positive charge indicates greater electrophilicity. | Expected to be significantly positive due to the inductive effects of the chloro and trichloroethyl groups. |
Note: The values in this table are qualitative predictions based on chemical principles and data from analogous compounds. Specific computational studies on TCECS are needed for quantitative values.
Practical Application: Synthesis of Aryl Sulfates
A prime application of 2,2,2-trichloroethyl chlorosulfate is in the synthesis of aryl sulfates, which are important motifs in many biologically active molecules. The TCE group serves as an effective protecting group for the sulfate, which can be selectively removed under reductive conditions.
Experimental Protocol: General Procedure for the Sulfation of Phenols
The following protocol is adapted from a published procedure for the synthesis of chlorophenol sulfates and provides a reliable method for the sulfation of phenolic compounds using TCECS.[8]
Materials:
-
Phenol derivative (1.0 equiv)
-
2,2,2-Trichloroethyl chlorosulfate (1.0 equiv)
-
Triethylamine (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
1.0 N HCl
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous THF, add triethylamine (1.2 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,2-trichloroethyl chlorosulfate (1.0 equiv) in anhydrous THF to the reaction mixture over a period of 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with water, 1.0 N HCl, water, and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,2,2-trichloroethyl aryl sulfate.
Figure 2: Experimental workflow for the sulfation of phenols.
Comparative Analysis with Other Sulfating Agents
The choice of a sulfating agent is a critical decision in synthesis design. 2,2,2-Trichloroethyl chlorosulfate offers a unique combination of reactivity and the ability to install a protecting group in a single step.
Table 2: Comparison of Common Sulfating Agents
| Sulfating Agent | Structure | Reactivity | Advantages | Disadvantages |
| Sulfur Trioxide (SO₃) | SO₃ | Very high | Potent, readily available. | Often unselective, can lead to side reactions like sulfonation.[9] |
| Chlorosulfonic Acid | ClSO₃H | High | Strong sulfating agent. | Highly corrosive, reacts violently with water.[10] |
| Sulfuryl Chloride | SO₂Cl₂ | Moderate | Can be used for chlorination and sulfation. | Can lead to chlorination as a side reaction.[11] |
| Amine-SO₃ Complexes (e.g., Pyridine-SO₃) | C₅H₅N·SO₃ | Mild | Selective, easy to handle solids. | Lower reactivity, may require forcing conditions.[9] |
| 2,2,2-Trichloroethyl Chlorosulfate | CCl₃CH₂OSO₂Cl | High | Introduces a cleavable protecting group, good for multi-step synthesis.[12] | More expensive than simpler reagents. |
The use of TCECS is particularly advantageous in the synthesis of complex molecules where multiple hydroxyl groups are present and selective sulfation is required. The ability to deprotect the TCE-sulfate under mild, reductive conditions (e.g., with zinc dust) without affecting other common protecting groups is a significant benefit.[3][12]
Conclusion
2,2,2-Trichloroethyl chlorosulfate is a powerful and versatile reagent for the sulfation of nucleophiles, particularly in the context of protecting group strategies for complex molecule synthesis. The high electrophilicity of its sulfur atom, a direct consequence of the strong inductive effect of the trichloroethyl group, ensures efficient reactions under mild conditions. This technical guide has provided a comprehensive overview of the chemical principles governing its reactivity, a detailed experimental protocol for its application, and a comparative analysis with other common sulfating agents. A thorough understanding of these aspects will enable researchers and drug development professionals to effectively harness the synthetic potential of this valuable reagent.
References
- Liu, Y., et al. (2004). Synthesis and protection of aryl sulfates using the 2,2,2-trichloroethyl moiety.
- Chatterjee, S., & Falck, J. R. (2012). Chemical Sulfation of Small Molecules – Advances and Challenges.
- Li, X., et al. (2013). Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols.
- Vishnevskiy, Y. V., et al. (2015). Gas-phase structure of 2,2,2-trichloroethyl chloroformate studied by electron diffraction and quantum-chemical calculations.
- Kuberan, B., & Linhardt, R. J. (2000). Synthesis and protection of aryl sulfates using the 2,2,2-trichloroethyl moiety. PubMed, 11093816.
- Nowak, I., & Tappi, J. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8563.
- Piotrowska, D. G., & Rzepa, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. The Journal of Organic Chemistry, 85(7), 4896-4905.
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- Kar, S., & Kuberan, B. (2014). Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Bioorganic & Medicinal Chemistry Letters, 24(21), 4963-4967.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,2-Dichloroethanol and 2-Chloroethanol in Nucleophilic Substitution. [Provide URL if available]
- Gopishetti, S., & Kuberan, B. (2020). Synthesis and Reactivity of Masked Organic Sulfates.
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- Chapman, E., et al. (2004). Chemical approaches to the sulfation of small molecules: current progress and future directions.
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Methodological & Application
Application Notes & Protocols for the Deprotection of 2,2,2-Trichloroethyl Sulfate Esters
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective deprotection of 2,2,2-trichloroethyl (TCE) protected sulfate esters. It consolidates field-proven insights and detailed protocols to ensure reliable and high-yield cleavage of this robust protecting group.
The 2,2,2-Trichloroethyl (TCE) Group in Sulfate Protection
The 2,2,2-trichloroethyl (TCE) moiety is a valuable protecting group for sulfates, particularly in the synthesis of complex molecules like sulfated steroids, peptides, and carbohydrates.[1][2] Its utility stems from its stability under various reaction conditions, including the highly acidic environments often used in solid-phase peptide synthesis (SPPS).[1] The TCE group is typically introduced by reacting a hydroxyl group with 2,2,2-trichloroethyl chlorosulfate.[1][3] However, the successful application of the TCE group hinges on its efficient and selective removal at the desired synthetic stage. This guide focuses on the chemical principles and practical methodologies for its cleavage.
Core Mechanisms of TCE Deprotection
The deprotection of TCE sulfate esters is primarily achieved through reductive cleavage. This process fundamentally involves a two-electron reduction of the trichloroethyl group, which triggers a fragmentation cascade.
Reductive Elimination Mechanism
The classical and most widely employed method for TCE cleavage involves the use of a dissolving metal reductant, such as zinc (Zn).[4][5] The mechanism proceeds in two key steps:
-
Metal-Halogen Exchange: A two-electron transfer from the metal surface to the TCE group results in the formation of a β-metallated ester intermediate and the release of two chloride ions.
-
Fragmentation (1,2-Elimination): This intermediate is highly unstable and rapidly undergoes a 1,2-elimination. This fragmentation yields the deprotected sulfate salt, the volatile byproduct 1,1-dichloroethene, and the corresponding metal salt.[4]
This pathway is reliable but can sometimes require acidic or harsh conditions that may not be suitable for sensitive substrates.[4]
Figure 1: Generalized workflow for the reductive elimination of the TCE protecting group.
Catalytic Radical-Based Deprotection
To circumvent the often harsh conditions of traditional reductive methods, milder, catalytically-driven approaches have been developed. One such method employs a titanocene catalyst.[4]
In this radical-based mechanism, a low-valent titanium species, Cp₂TiCl, acts as a single-electron transfer (SET) agent.[4]
-
Halogen Atom Abstraction: The catalytic cycle begins with the abstraction of a chlorine atom from the TCE group by Cp₂TiCl, generating a carbon-centered radical.
-
Reduction and Fragmentation: This radical is subsequently reduced by a second equivalent of the catalyst to form a β-metallated ester, which then undergoes the same fragmentation as in the classical mechanism to release the deprotected sulfate.[4]
-
Catalyst Regeneration: A stoichiometric reductant, such as zinc dust, is required to regenerate the active Cp₂TiCl catalyst.[4]
This method is advantageous as it proceeds under neutral conditions at room temperature, enhancing its compatibility with a broader range of functional groups.[4]
Figure 2: Catalytic cycle for the deprotection of TCE sulfates via a radical-based pathway.
Comparative Overview of Deprotection Conditions
The choice of deprotection strategy depends heavily on the substrate's stability and the presence of other functional groups. The following table summarizes common conditions for the cleavage of TCE sulfate esters.
| Method | Reagents | Solvent | Temperature | Key Advantages & Considerations | Reference(s) |
| A. Classic Reductive Cleavage | Zinc dust (Zn), Acetic Acid (AcOH) | Acetic Acid | Room Temp. | Effective and widely used, but the acidic medium can be incompatible with acid-sensitive groups. | [5] |
| B. Neutral Reductive Cleavage | Zinc dust (Zn), Ammonium formate (NH₄HCO₂) | Methanol/THF | Reflux | Milder than Zn/AcOH; avoids strong acids. Good for many aryl sulfates. | [1][3] |
| C. Catalytic Transfer Hydrogenolysis | 10% Palladium on Carbon (Pd/C), Ammonium formate (NH₄HCO₂) | Methanol/THF | Room Temp. | Very mild, neutral conditions. Ideal for sensitive substrates. May be slow for some derivatives. | [1][3] |
| D. Buffered Reductive Cleavage | Zinc dust (Zn), Ammonium chloride (NH₄Cl) | Acetonitrile | Reflux | High yields reported for carbohydrate substrates. Provides a buffered, near-neutral environment. | [6] |
| E. Mild Catalytic Reduction | Titanocene dichloride (Cp₂TiCl₂), Zinc dust (Zn) | Tetrahydrofuran (THF) | Room Temp. | Radical-based mechanism avoids harsh acids and bases. Suitable for complex molecules. | [4] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the most common deprotection methodologies.
Protocol A: Reductive Cleavage with Zinc and Acetic Acid
This protocol is a robust, traditional method suitable for stable substrates.
-
Reaction Setup:
-
Dissolve the TCE-protected sulfate ester (1.0 equiv) in glacial acetic acid (approx. 0.1 M).
-
Add activated zinc dust (5-10 equiv) portion-wise to the stirring solution at room temperature. An initial exotherm may be observed.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with the reaction solvent or a suitable alternative (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by an appropriate method, such as silica gel chromatography or recrystallization, to yield the deprotected sulfate.
-
Protocol B: Neutral Reductive Cleavage with Zinc and Ammonium Formate
This method is preferable when acidic conditions must be avoided.[1][3]
-
Reaction Setup:
-
To a solution of the TCE-protected aryl sulfate (1.0 equiv) in a mixture of methanol and THF (1:1, approx. 0.05 M), add ammonium formate (5-10 equiv).
-
Add zinc dust (5-10 equiv) to the suspension.
-
Heat the mixture to reflux.
-
-
Reaction Monitoring:
-
Follow the reaction's progress by TLC or LC-MS. Completion is typically achieved in 2-6 hours.
-
-
Workup and Purification:
Figure 3: A standard experimental workflow for the deprotection of TCE sulfate esters.
Protocol C: Catalytic Transfer Hydrogenolysis (CTH)
This is one of the mildest methods available, leveraging a palladium catalyst.[1][3]
-
Reaction Setup:
-
Dissolve the TCE-protected aryl sulfate (1.0 equiv) in a 1:1 mixture of methanol and THF (approx. 0.05 M).
-
Add ammonium formate (5 equiv) followed by 10% Pd/C (20 wt % of the substrate).
-
Stir the suspension vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS. Note that this reaction can be slower, sometimes requiring 12-24 hours for completion.[1]
-
-
Workup and Purification:
Concluding Remarks
The 2,2,2-trichloroethyl group is a highly effective protecting group for sulfates, offering stability and orthogonality. Its successful cleavage relies on a sound understanding of the underlying reductive mechanisms. While traditional methods using zinc and acetic acid are effective, milder conditions employing zinc with ammonium salts or catalytic transfer hydrogenolysis offer greater compatibility with sensitive functional groups. The choice of the optimal deprotection protocol should always be guided by the specific chemical context of the substrate.
References
- Mahrwald, R., & Schaks, A. (2012).
- TCI Chemicals. (n.d.). Protecting Agents. TCI Chemicals Brochure.
- Marin, B. (2010, March 15). Organic Functional Group Protection. Organic Chemistry Portal.
- Windridge, G. C., & Jorgensen, E. C. (1971). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Journal of the American Chemical Society, 93(24), 6318–6319.
- Taylor, M. S., & Watt, D. S. (2004). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. Organic Letters, 6(2), 209-212.
- Taylor, M. S., & Watt, D. S. (2004). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety.
- Ingram, L. J., & Taylor, S. D. (2006). Introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides with a sulfuryl imidazolium salt and application to the synthesis of sulfated carbohydrates.
- Garegg, P. J., & Oscarson, S. (2008). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides with a sulfuryl imidazolium salt and application to the synthesis of sulfated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
effect of temperature on the rate of sulfation with 2,2,2-Trichloroethyl chlorosulfate
Welcome to the technical support center for sulfation reactions utilizing 2,2,2-Trichloroethyl chlorosulfate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of your experiments, with a special focus on the critical role of temperature.
Introduction to Sulfation with 2,2,2-Trichloroethyl Chlorosulfate
Sulfation is a key transformation in organic synthesis and drug development, enhancing the aqueous solubility of molecules and often modulating their biological activity.[1][2] 2,2,2-Trichloroethyl chlorosulfate is a reactive sulfating agent. The trichloroethyl group can serve as a protecting group, which may be a desirable feature in multi-step syntheses. Like many sulfation reactions, the process is highly sensitive to reaction conditions, particularly temperature. Precise temperature control is paramount to achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for sulfation of an alcohol with 2,2,2-Trichloroethyl chlorosulfate?
A1: The sulfation of an alcohol with 2,2,2-Trichloroethyl chlorosulfate proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the chlorosulfate. This reaction displaces the chloride ion, forming a sulfate ester and releasing hydrogen chloride (HCl) as a byproduct. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the generated HCl.
Q2: How does temperature generally affect the rate of this sulfation reaction?
A2: In general, increasing the reaction temperature increases the rate of reaction, as described by the Arrhenius equation.[3] A common rule of thumb is that a 10°C rise in temperature can approximately double the reaction rate.[3] However, for sulfation reactions, this acceleration comes with significant risks of side reactions and product degradation.
Q3: What are the primary side reactions to be aware of when using 2,2,2-Trichloroethyl chlorosulfate at elevated temperatures?
A3: Elevated temperatures can lead to several undesirable side reactions:
-
Decomposition of the Reagent: 2,2,2-Trichloroethyl chlorosulfate may decompose at higher temperatures, reducing its effective concentration.
-
Elimination Reactions: For substrates with abstractable protons beta to the hydroxyl group, elevated temperatures can promote elimination reactions, leading to the formation of alkenes.
-
Formation of Chlorinated Byproducts: The liberated HCl can react with sensitive functional groups on the substrate, especially at higher temperatures.
-
Product Degradation: The desired sulfate ester may be unstable at elevated temperatures, leading to hydrolysis or other degradation pathways.
Q4: What is a good starting temperature for a sulfation reaction with 2,2,2-Trichloroethyl chlorosulfate?
A4: A prudent starting point for sulfation with reactive chlorosulfates is a low temperature, typically in the range of -10°C to 0°C. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts. The temperature can then be slowly raised if the reaction rate is too slow. For analogous reactions with chlorosulfonic acid, temperatures are often maintained around 5-15°C.[4]
Q5: Is 2,2,2-Trichloroethyl chlorosulfate moisture-sensitive?
A5: Yes. Like other chlorosulfates and related compounds such as 2,2,2-trichloroethyl chloroformate, 2,2,2-trichloroethyl chlorosulfate is expected to be highly sensitive to moisture.[5] Water will rapidly hydrolyze the reagent to form sulfuric acid and 2,2,2-trichloroethanol, rendering it inactive for the desired sulfation. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Inactive sulfating agent due to hydrolysis.3. Insufficient reaction time. 4. Steric hindrance around the hydroxyl group. | 1. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS.2. Use a fresh bottle of 2,2,2-Trichloroethyl chlorosulfate. Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere.3. Extend the reaction time. Monitor the reaction until the starting material is consumed.4. Increase the temperature or consider using a less sterically hindered sulfating agent if possible. |
| Formation of Multiple Products/Low Purity | 1. Reaction temperature is too high, leading to side reactions (elimination, degradation).2. Localized heating due to rapid addition of the sulfating agent.3. Presence of water, leading to hydrolysis and other side reactions. | 1. Lower the reaction temperature. Start at 0°C or below and only warm as necessary.2. Add the 2,2,2-Trichloroethyl chlorosulfate solution dropwise to the reaction mixture with vigorous stirring to dissipate the heat of reaction.3. Ensure strictly anhydrous conditions. Dry all glassware, use anhydrous solvents, and maintain an inert atmosphere. |
| Darkening of the Reaction Mixture | 1. Decomposition of starting material, reagent, or product at the reaction temperature.2. Reaction with impurities. | 1. Lower the reaction temperature immediately. 2. Ensure the purity of all starting materials. |
| Reaction Stalls Before Completion | 1. Decomposition of the sulfating agent over the course of the reaction.2. Formation of an insoluble salt that coats the starting material. | 1. Add a second portion of 2,2,2-Trichloroethyl chlorosulfate. 2. Try a different solvent that can better solubilize all components of the reaction mixture. |
Experimental Protocols
General Protocol for Sulfation of a Primary Alcohol
This protocol is a general guideline and should be optimized for each specific substrate.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Anhydrous dichloromethane (DCM) or diethyl ether are suitable choices.
-
Ensure the starting alcohol is anhydrous.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add the starting alcohol (1.0 eq) and anhydrous solvent.
-
Add a suitable non-nucleophilic base, such as pyridine or triethylamine (1.1 - 1.5 eq).
-
Cool the reaction mixture to the desired starting temperature (e.g., 0°C) using an ice-water bath.
-
-
Addition of Sulfating Agent:
-
Dissolve 2,2,2-Trichloroethyl chlorosulfate (1.1 eq) in a minimal amount of anhydrous solvent in the dropping funnel.
-
Add the sulfating agent solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction at the chosen temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride while keeping the flask in the ice bath.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Workflow
Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the temperature of your sulfation reaction.
Caption: A decision-making workflow for optimizing reaction temperature.
Reaction Mechanism
Caption: Simplified mechanism of alcohol sulfation.
References
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Mishra, A., & V K, R. (2018). Chemical Sulfation of Small Molecules – Advances and Challenges. Mini-Reviews in Organic Chemistry, 15(4), 271-283. Retrieved from [Link]
-
El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, 68(4), 449-466. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2,2-Trichloroethyl chloroformate. PubChem. Retrieved from [Link]
- Esposito, A. J., & Hartman, B. K. (1973). U.S. Patent No. 3,755,407. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry LibreTexts. (2023, March 26). The Effect of Temperature on Reaction Rates. Retrieved from [Link]
Sources
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]
- 5. 2,2,2-Trichloroethyl chloroformate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Preventing Chlorinated Byproducts in 2,2,2-Trichloroethyl (TCE) Deprotection Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing a critical challenge in synthetic chemistry: the formation of chlorinated byproducts during the deprotection of 2,2,2-trichloroethyl (TCE) protecting groups. The TCE group is a valuable tool for the protection of alcohols, amines, carboxylic acids, and phosphates due to its general stability and orthogonal removal conditions. However, the standard reductive cleavage of the TCE group can sometimes lead to undesired chlorination of the target molecule, compromising yield, purity, and biological activity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and mitigate this common side reaction. Our goal is to empower you with the knowledge to achieve clean, high-yielding deprotection reactions.
Troubleshooting Guide: Unwanted Chlorination
Encountering unexpected chlorinated byproducts can be a frustrating experience. This section is designed to help you diagnose the potential causes and implement effective solutions.
Issue 1: My purified product shows an unexpected mass increase of +34 Da (or multiples thereof) and/or unfamiliar isotopic patterns in the mass spectrum.
Potential Cause: This is a strong indication of chlorination. The mass increase corresponds to the replacement of a hydrogen atom with a chlorine atom (mass of Cl ≈ 35.5 Da, minus H ≈ 1 Da). The characteristic isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) will be observable in the mass spectrum of the chlorinated species.[1]
Troubleshooting Steps:
-
Confirm Chlorination:
-
Mass Spectrometry (MS): Look for the characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak for each chlorine atom incorporated.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
-
Identify the Source of Reactive Chlorine:
-
The primary suspect is the reductive deprotection step itself. The mechanism of TCE cleavage, particularly with zinc, can generate reactive chlorine species. While the exact nature of the chlorinating agent is not always definitively identified, it is likely a form of electrophilic chlorine (e.g., Cl⁺ equivalent) generated in situ.
-
-
Implement Preventative Measures (See detailed protocols below):
-
Optimize Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can reduce the formation of reactive byproducts.
-
Incorporate a Scavenger: Add a "chlorine scavenger" to the reaction mixture to intercept any reactive chlorine species before they can react with your substrate.
-
Consider Alternative Reducing Agents: While zinc is the most common reagent, other reducing systems may offer a cleaner deprotection profile for your specific substrate.
-
Issue 2: My substrate contains an electron-rich aromatic ring (e.g., phenol, aniline, indole), and I am observing a complex mixture of chlorinated products.
Potential Cause: Electron-rich aromatic systems are particularly susceptible to electrophilic aromatic substitution.[5] Any electrophilic chlorine generated during the deprotection will readily react with these activated rings, leading to mono-, di-, and even tri-chlorinated byproducts.
Troubleshooting Steps:
-
Prioritize the Use of a Scavenger: For such sensitive substrates, the inclusion of a scavenger is highly recommended.
-
Anisole or Phenol: These can act as sacrificial substrates, reacting preferentially with any electrophilic chlorine.
-
Ascorbic Acid (Vitamin C): Known to quench reactive chlorine species.[6]
-
Sodium Bisulfite: A common scavenger for chlorine.
-
-
Modify the Work-up Procedure:
-
Acidic work-ups can sometimes exacerbate the formation of byproducts. Consider a neutral or slightly basic quench.
-
Washing the organic layer with a solution of a mild reducing agent like sodium thiosulfate can help remove residual reactive chlorine species.
-
-
Alternative Deprotection Strategies:
-
For highly sensitive substrates, exploring non-reductive deprotection methods, if applicable to your protecting group strategy, may be necessary.
-
Visualizing the Problem: TCE Deprotection and Byproduct Formation
The following diagram illustrates the desired deprotection pathway and the competing side reaction leading to chlorination.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 5. Synthesis of meta-carbonyl phenols and anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
comparative stability of different sulfate protecting groups in carbohydrate chemistry
An In-Depth Guide to the Comparative Stability of Protecting Groups in Sulfated Carbohydrate Synthesis
The strategic manipulation of protecting groups is the cornerstone of modern carbohydrate chemistry. For researchers and drug development professionals working with sulfated carbohydrates—molecules of profound biological importance—mastering this strategy is not merely a technical exercise, but a prerequisite for success. The dense arrangement of hydroxyl groups on a monosaccharide ring presents a formidable synthetic challenge: how to selectively sulfate one position while leaving others untouched.
This guide provides an in-depth comparison of the stability of commonly used protecting groups in the context of sulfated carbohydrate synthesis. We will move beyond simple lists of reagents to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic design. The narrative is built upon the central strategy of late-stage, regioselective sulfation, a robust and widely adopted approach. We will also delve into the intrinsic stability of the sulfate ester bond itself by examining protecting groups for the sulfonate moiety, providing a comprehensive view of chemical stability in this specialized domain.
The Core Challenge: Achieving Regioselective Sulfation
Sulfated carbohydrates, such as heparan sulfate, are critical mediators of cell signaling, viral entry, and developmental processes.[1] Their biological activity is dictated by the precise pattern of sulfation on the carbohydrate backbone. Synthetically, this requires a multi-step approach that leverages the concept of orthogonal protection , where different classes of protecting groups can be removed under specific conditions without affecting others.[2][3]
The dominant workflow involves protecting the hydroxyl groups that are to remain unmodified, carrying out necessary glycosylations or other transformations, selectively deprotecting the target hydroxyl(s), performing the sulfation reaction, and finally, removing all remaining protecting groups.
Caption: General workflow for regioselective sulfation.
Comparative Stability of Hydroxyl Protecting Groups
The choice of hydroxyl protecting groups is dictated by their stability profile relative to the planned reaction conditions. A successful strategy requires a "permanent" group that withstands the majority of the synthesis and one or more "temporary" groups that can be cleaved orthogonally.
Benzyl Ethers (Bn, PMB) - The Workhorse "Permanent" Groups
Benzyl ethers are arguably the most widely used permanent protecting groups in carbohydrate chemistry due to their exceptional stability.[4]
-
Mechanism & Stability: Introduced via Williamson ether synthesis (e.g., BnBr, NaH) or using benzyl trichloroacetimidate under acidic conditions.[5] They are remarkably stable to a wide range of acidic and basic conditions, making them compatible with the application and removal of many other groups like acetals and esters.[4]
-
Cleavage: Their key feature is their selective removal by catalytic hydrogenolysis (H₂, Pd/C), a mild condition that leaves most other functional groups intact.[4][5] Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is particularly effective for the p-methoxybenzyl (PMB) ether, providing an orthogonal removal strategy in the presence of standard benzyl ethers.[5][6]
-
Causality in Practice: The robustness of the benzyl ether C-O bond to hydrolysis makes it ideal for multi-step syntheses. Its cleavage via hydrogenolysis is a reductive process, orthogonal to the hydrolytic cleavage of silyl ethers, acetals, and esters, making it a perfect cornerstone for complex protection schemes.
Silyl Ethers (TBS, TIPS, TBDPS) - The Versatile "Temporary" Groups
Silyl ethers offer a tunable level of stability based on the steric bulk of the substituents on the silicon atom.[7]
-
Mechanism & Stability: Formed by reacting an alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole.[7][8] Their stability is highly dependent on steric hindrance and reaction conditions. The relative stability to acid-catalyzed hydrolysis follows the order: TMS < TES < TBDMS (TBS) < TIPS < TBDPS.[7] This predictable hierarchy allows for selective deprotection. For instance, a primary TBS ether can often be cleaved in the presence of a secondary TIPS ether.
-
Cleavage: The defining feature of silyl ethers is their exquisite sensitivity to fluoride ions (e.g., tetrabutylammonium fluoride, TBAF).[7] The exceptional strength of the silicon-fluoride bond provides the thermodynamic driving force for this highly selective cleavage, which does not affect benzyl ethers, acetals, or esters.[8]
-
Causality in Practice: The fluoride-labile nature of silyl ethers makes them a truly orthogonal protecting group. In a sulfation campaign, a silyl ether can be used to temporarily mask a hydroxyl. After other synthetic steps are complete, it can be selectively removed with TBAF to expose the free hydroxyl for sulfation, leaving all other acid- and base-labile groups in place.
Acetals (Benzylidene, Isopropylidene) - The Diol Specialists
Acetal protecting groups are invaluable for simultaneously protecting vicinal cis-diols (isopropylidene) or, more commonly in glucose chemistry, the 4,6-hydroxyls (benzylidene acetal).[4]
-
Mechanism & Stability: Formed by acid-catalyzed reaction with an aldehyde or ketone (e.g., benzaldehyde dimethyl acetal, CSA). Acetals are exceptionally stable in neutral to strongly basic environments.[9][10] This allows for reactions like ester saponification or the use of organometallics elsewhere in the molecule.
-
Cleavage: They are readily cleaved under acidic conditions, regenerating the diol.[9][11] This acid lability means they are not orthogonal to silyl ethers that require acidic removal, but they are fully orthogonal to benzyl ethers (removed by hydrogenolysis) and many esters.
-
Causality in Practice: The benzylidene acetal's ability to lock the C4 and C6 hydroxyls of a pyranose ring is a powerful strategic tool. It leaves the more reactive C2 and C3 positions available for other modifications. Subsequent regioselective opening of the benzylidene ring can then expose either the C4 or C6 hydroxyl for further functionalization, including sulfation.
Summary of Stability and Orthogonality
The selection of a protecting group strategy is a logical puzzle, guided by the stability of each group to the reagents needed to remove the others.
Caption: Orthogonality of common carbohydrate protecting groups.
The following table summarizes the stability of these key protecting groups under various conditions pertinent to carbohydrate synthesis.
| Protecting Group | Type | Stable To | Labile To |
| Benzyl (Bn) | Ether | Strong Acid/Base, TBAF, Oxidation/Reduction | H₂/Pd/C, Dissolving Metal Reduction[4] |
| p-Methoxybenzyl (PMB) | Ether | Strong Base, Mild Acid, H₂, TBAF | DDQ, CAN (Oxidative), Strong Acid[6] |
| t-Butyldimethylsilyl (TBS) | Silyl Ether | Base, H₂, Mildly Acidic/Basic Hydrolysis | H₃O⁺, TBAF (or other fluoride sources)[7][8] |
| Triisopropylsilyl (TIPS) | Silyl Ether | More stable to acid than TBS | H₃O⁺ (harsher), TBAF[7] |
| Acetyl (Ac) | Ester | H₂, Mild Acid | NaOH, NaOMe (Basic Hydrolysis) |
| Benzoyl (Bz) | Ester | H₂, Mild Acid (more stable than Ac) | NaOH, NaOMe (harsher than for Ac)[4] |
| Benzylidene Acetal | Acetal | Base, H₂, TBAF, Oxidation/Reduction | H₃O⁺ (Acidic Hydrolysis)[4][9] |
A Deeper Dive: Protecting the Sulfonate Group Itself
While the predominant strategy involves late-stage sulfation, there are instances where a pre-formed sulfate (or, as a close chemical model, a sulfonate) needs to be carried through a synthesis. Research into the stability of sulfonate esters provides direct and invaluable data on the intrinsic stability of the S-O-C linkage.[12] A comprehensive study by Malinowski and Miller systematically evaluated the stability of various sulfonate esters to a wide array of synthetic reagents.[12][13]
This data is crucial for understanding which conditions a newly formed sulfate group can tolerate and for the rational design of protecting groups for the sulfate moiety itself, should the need arise.
| Protecting Group | Structure | TFA (rt, 16h) | 48% HBr (reflux, 2h) | BBr₃ (0°C, 15min) | NaI (reflux, 16h) | NaN₃ (65°C, 16h) | 1M LiOH (rt, 16h) |
| Neopentyl (Neo) | -CH₂C(CH₃)₃ | Stable | Cleaved | Cleaved | Stable | Stable | Stable |
| Phenyl (Ph) | -C₆H₅ | Stable | Stable | Stable | Stable | Stable | Cleaved |
| 2,2,2-Trifluoroethyl (TFE) | -CH₂CF₃ | Stable | Stable | Stable | Stable | Stable | Cleaved |
| 2,2,2-Trichloroethyl (TCE) | -CH₂CCl₃ | Stable | Stable | Stable | Cleaved | Cleaved | Cleaved |
| Isopropyl (iPr) | -CH(CH₃)₂ | Cleaved | Cleaved | N/A | Stable | Stable | Stable |
Data adapted from Malinowski, R. J.; Miller, S. J. J. Org. Chem. 2012, 77 (5), 2441–2446.[12]
Expert Insights from the Data:
-
Steric Hindrance vs. Electronics: The neopentyl (Neo) group's stability to nucleophiles and base is a direct result of steric hindrance at the β-carbon, preventing Sₙ2 attack.[12] However, it is labile to strong acids, particularly Lewis acids, which can facilitate cleavage.[12]
-
Electron-Withdrawing Effects: The high stability of the TFE and Phenyl groups towards acidic and nucleophilic conditions is notable. Conversely, they are readily cleaved by base.[12][13]
-
Complementary Stability: A key takeaway is the complementary nature of these groups. The Neopentyl group is stable to base but labile to strong acid, whereas the Phenyl and TFE groups are stable to acid but labile to base.[12] This provides a powerful orthogonal handle. For instance, one could remove a phenyl-protected sulfate with base in the presence of a neopentyl-protected one, and vice-versa.
Validated Experimental Protocols
The trustworthiness of a guide lies in its actionable and reproducible protocols. The following methods are self-validating systems for the regioselective sulfation of a model carbohydrate.
Protocol 1: Regioselective 6-O-Sulfation of Methyl α-D-Glucopyranoside
This protocol demonstrates a typical orthogonal protection strategy. C-2,3,4 are protected with "permanent" benzyl groups, while the primary C-6 hydroxyl is temporarily protected with a TBS group, which is then selectively removed for sulfation.
Caption: Experimental workflow for Protocol 1.
Step 1: Benzylation of C-2,3,4 (Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equiv.) in anhydrous DMF, add sodium hydride (3.5 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyls to form alkoxides, activating them for nucleophilic attack. DMF is a polar aprotic solvent that solvates the sodium cation.
-
-
Stir the mixture for 30 minutes at 0 °C, then add benzyl bromide (3.3 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by adding methanol at 0 °C, followed by water. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
The crude product (methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside) is then subjected to acidic hydrolysis (e.g., 80% acetic acid) to remove the benzylidene acetal, followed by purification.
-
The resulting diol is then selectively benzylated at the more reactive 2 and 3 positions, often requiring further protection/deprotection steps not detailed here for brevity, to yield the desired 2,3,4-tri-O-benzyl intermediate. A more direct route may start from a different precursor. For the purpose of this protocol, we assume the 2,3,4-tri-O-benzyl intermediate is obtained.
Step 2: Selective 6-O-Silylation
-
Dissolve the 2,3,4-tri-O-benzyl intermediate (1 equiv.) in anhydrous DMF.
-
Add imidazole (1.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.).
-
Causality: Imidazole acts as a base and catalyst.[8] The primary 6-OH is sterically more accessible and thus reacts preferentially over the secondary hydroxyls (if they were free).
-
-
Stir at room temperature for 4-6 hours until TLC indicates consumption of the starting material.
-
Dilute with water and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside.
Step 3: Selective 6-O-Desilylation
-
Dissolve the fully protected sugar from Step 2 in anhydrous THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1M solution in THF) at 0 °C.
-
Causality: The fluoride ion selectively attacks the silicon atom, cleaving the O-Si bond without affecting the acid/base-stable benzyl ethers.[7]
-
-
Monitor by TLC. The reaction is typically complete within 1 hour.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography.
Step 4: Sulfation of the 6-OH Position
-
Dissolve the deprotected alcohol from Step 3 in anhydrous pyridine.
-
Add sulfur trioxide pyridine complex (SO₃•pyridine, 3-5 equiv.) and stir at room temperature for 12-24 hours.[14]
-
Causality: SO₃•pyridine is a mild and stable electrophilic sulfating agent, preventing the degradation often seen with harsher reagents like chlorosulfonic acid.[15] Pyridine serves as both the solvent and an acid scavenger.
-
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Neutralize with a base (e.g., NaHCO₃ solution) and concentrate. The resulting sulfated sugar is often purified as its sodium or pyridinium salt.
Protocol 2: Global Deprotection via Hydrogenolysis
Step 5: Removal of Benzyl Ethers
-
Dissolve the crude sulfated product from Step 4 in a solvent mixture, typically MeOH/H₂O.
-
Add Palladium on carbon (10% Pd/C, ~10-20% by weight).
-
Stir the mixture vigorously under an atmosphere of hydrogen (H₂ balloon or Parr hydrogenator) for 12-48 hours.
-
Causality: The palladium surface catalyzes the reductive cleavage of the C-O benzyl bond. The sulfate ester is stable to these conditions.
-
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with the reaction solvent.
-
Concentrate the filtrate to yield the final product, methyl 6-O-sulfo-α-D-glucopyranoside. This can be further purified by ion-exchange chromatography or dialysis.
Conclusion
The successful synthesis of complex sulfated carbohydrates is a testament to the power of strategic protecting group chemistry. It demands a deep understanding of the comparative stability of different functional groups and the logic of orthogonality. Benzyl ethers provide a robust foundation for multi-step synthesis, while silyl ethers and acetals offer versatile, orthogonally removable options for temporary protection. Furthermore, insights from sulfonate ester chemistry provide a quantitative framework for predicting the stability of the target sulfate moiety itself. By understanding the causality behind these protection and deprotection reactions, researchers can design more efficient, reliable, and successful synthetic routes toward biologically vital molecules.
References
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC, NIH.[Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.[Link]
-
Protecting Groups. University of Illinois.[Link]
-
Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate.[Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC, NIH.[Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.[Link]
-
Vlsg-4-Protecting Groups I. Max Planck Institute of Colloids and Interfaces.[Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate.[Link]
-
Carbohydrate Chemistry Part 3. Protecting Groups. YouTube.[Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts.[Link]
-
Orthogonal Sulfation Strategy for Synthetic Heparan Sulfate Ligands. PMC, NIH.[Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC, NIH.[Link]
-
Desulfation of Sulfated Carbohydrates Mediated by Silylating Reagents. ResearchGate.[Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]
-
Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. MDPI.[Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.[Link]
-
Multi-step Strategies Toward Regioselectively Sulfated M-Rich Alginates. ACS Publications.[Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.[Link]
-
Protecting Groups, Acetals, and Hemiacetals. YouTube.[Link]
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- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2,2-Trichloroethyl chlorosulfate
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their disposal. 2,2,2-Trichloroethyl chlorosulfate is a highly reactive compound that demands a thorough understanding of its chemical nature to ensure its handling and disposal do not pose a risk to personnel or the environment. This guide provides a direct, procedural framework for the safe management of this reagent, grounded in the principles of chemical reactivity and regulatory compliance.
The core challenge in disposing of 2,2,2-Trichloroethyl chlorosulfate lies in its reactivity, particularly with nucleophiles like water.[1][2][3] This reactivity, while useful in synthesis, makes the compound hazardous, as its hydrolysis can generate corrosive byproducts, including sulfuric acid and hydrochloric acid. Therefore, proper disposal is not merely a matter of containment but of controlled neutralization and appropriate waste stream classification.
Hazard Identification and Chemical Profile
Before any handling or disposal procedure, a complete understanding of the reagent's hazards is paramount. 2,2,2-Trichloroethyl chlorosulfate is a lachrymator and is corrosive, capable of causing severe skin burns and eye damage.[4] Inhalation of its vapors is toxic and can lead to corrosive injuries to the respiratory tract.[4]
The primary driver of these hazards is the compound's susceptibility to hydrolysis. Contact with moisture, including atmospheric humidity, can initiate a reaction that releases corrosive acids. This dictates that the material must be stored and handled under inert, anhydrous conditions.[5]
| Property | Data | Source |
| CAS Number | 764-09-0 | [6] |
| Molecular Formula | C₂H₂Cl₄O₃S | [6] |
| Molecular Weight | 247.91 g/mol | [6] |
| Primary Hazards | Toxic if inhaled, Causes severe skin burns and eye damage, Lachrymator | [4] |
| Reactivity | Moisture sensitive; reacts with water to release toxic and corrosive gases. Incompatible with strong oxidizing agents. | [5][7] |
| Classification | Dangerous Good for Transport | [6] |
Immediate Safety & Personal Protective Equipment (PPE)
Given the compound's hazardous nature, rigorous adherence to safety protocols is non-negotiable. All handling, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8]
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles in combination with a full-face shield (8-inch minimum) are required.[9]
-
Hand Protection: Handle with compatible gloves (e.g., fluorinated rubber or butyl rubber). Gloves must be inspected before use and disposed of properly after handling.[8]
-
Body Protection: A complete chemical-resistant suit or lab coat, along with appropriate footwear, is necessary to prevent skin contact.[9]
-
Respiratory Protection: If there is any risk of exposure outside a fume hood, a full-face respirator with multi-purpose combination respirator cartridges is mandatory.[8]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the material and protect laboratory personnel.
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure the chemical fume hood is operating correctly to ventilate vapors.[9]
-
Don PPE: Before re-entering the area, don the full PPE suite described in Section 2.
-
Containment: Prevent the spill from spreading and ensure it does not enter any drains.[9][10]
-
Absorption: Cover the spill with an inert, dry absorbent material such as vermiculite, clay, or sand. Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container.[9][10]
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., isopropanol) followed by a thorough wash with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The appropriate disposal path depends on whether you are dealing with the bulk, unused reagent or residual quantities contaminating glassware.
Direct disposal is the preferred method for significant quantities of the chemical. The goal is to prepare the material for collection by a certified hazardous waste disposal service.
-
Ensure Secure Containment: The original container must be in good condition, tightly sealed, and free of external contamination.[9] If the original container is compromised, over-pack it into a larger, compatible, and sealable container.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
"Hazardous Waste"
-
"2,2,2-Trichloroethyl chlorosulfate"
-
CAS Number: 764-09-0
-
Hazard Pictograms: Corrosive, Toxic
-
Date of Accumulation
-
-
Segregation and Storage: Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly water and oxidizing agents.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for collection and final disposal at an approved facility.[7]
For decontaminating glassware or neutralizing very small residual amounts, a controlled quenching procedure is necessary. This must be performed with extreme caution in a chemical fume hood.
Causality: The principle here is to react the chlorosulfate with a less reactive nucleophile than water, such as a secondary alcohol (isopropanol), under controlled, cooled conditions. This converts the reactive chlorosulfate into a less hazardous sulfate ester and hydrogen chloride, which can then be neutralized with a weak base.
Experimental Protocol:
-
Preparation: Place the contaminated glassware or container in the fume hood. If quenching a small liquid residue, place it in a flask equipped with a stir bar and ensure it is securely clamped within a secondary container (e.g., an ice bath).
-
Initial Quench (Alcoholysis):
-
Slowly and dropwise, add a solution of isopropanol in an inert solvent (e.g., toluene or THF) to the residue. An excess of alcohol is required.
-
Maintain the temperature below 20°C using an ice bath to control the exothermic reaction. Vigorous stirring is essential.
-
Observe for signs of reaction (e.g., gas evolution - HCl). Continue stirring for at least 30 minutes after the addition is complete to ensure the reaction has gone to completion.
-
-
Neutralization:
-
Once the initial reaction has subsided, slowly add a saturated aqueous solution of sodium bicarbonate.[11] Be prepared for vigorous gas evolution (CO₂) as the acidic byproducts are neutralized.
-
Continue adding bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is neutral (pH 6-8), which can be checked with pH paper.
-
-
Final Waste Segregation:
-
Separate the organic and aqueous layers.
-
The aqueous layer, now neutralized, can typically be disposed of down the drain with copious amounts of water (check local regulations).
-
The organic layer, containing the neutralized byproducts and solvent, should be collected in a container labeled for "Halogenated Organic Waste."
-
Waste Classification and Management
Waste containing 2,2,2-Trichloroethyl chlorosulfate or its immediate reaction byproducts is classified as hazardous waste. Due to its corrosive nature resulting from hydrolysis, it falls under the EPA Hazardous Waste Code D002 (Corrosivity) .[12][13] Depending on local regulations, its toxicity may also warrant additional waste codes. Always consult your institution's EHS department for specific guidance on waste codes.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 2,2,2-Trichloroethyl chlorosulfate.
Sources
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Navigating the Hazards: A Guide to Handling 2,2,2-Trichloroethyl Chlorosulfate
Senior Application Scientist's Note: This guide addresses the safe handling of 2,2,2-Trichloroethyl chlorosulfate (CAS 764-09-0).[1] Due to limited publicly available, in-depth safety data for this specific compound, this document incorporates safety protocols from the closely related and well-documented compound, 2,2,2-Trichloroethyl chloroformate (CAS 17341-93-4).[2][3][4][5] The structural similarities, particularly the highly reactive 2,2,2-trichloroethyl ester moiety, suggest analogous hazards. This guide is constructed on a principle of conservative safety measures to ensure the highest level of protection for laboratory personnel.
Hazard Assessment: A Corrosive and Toxic Profile
2,2,2-Trichloroethyl chlorosulfate and its analogue are potent, hazardous chemicals that demand stringent safety protocols. The primary dangers are severe corrosivity to skin and eyes and acute toxicity if inhaled.[2][4][6] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[4][6]
Table 1: GHS Hazard Classification for 2,2,2-Trichloroethyl Chloroformate
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2][4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][4] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2][4] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The causality behind these recommendations is to create a complete barrier to all potential routes of exposure.
Hand Protection
-
Protocol: Handle with gloves inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Rationale: Prevents direct skin contact, which can cause severe chemical burns.[2] The integrity of the gloves is paramount.
Eye and Face Protection
-
Protocol: Use tightly fitting safety goggles in combination with a face shield (8-inch minimum).[2] Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Rationale: Protects against splashes and vapors that can cause severe eye damage.[2] The lachrymatory properties of the compound necessitate full-face protection.[4][6]
Skin and Body Protection
-
Protocol: Wear a chemical-resistant apron or suit over a lab coat. Ensure complete skin coverage.
-
Rationale: Protects against accidental spills and splashes that could lead to severe skin burns.
Respiratory Protection
-
Protocol: Use only outdoors or in a well-ventilated area.[3][4] In case of insufficient ventilation, wear a self-contained breathing apparatus.
-
Rationale: The compound is toxic if inhaled, and vapors can cause corrosive injuries to the upper respiratory tract.[4][6]
Operational Plan: Safe Handling and Storage
Engineering Controls
-
Protocol: All handling of 2,2,2-Trichloroethyl chlorosulfate must be conducted in a certified chemical fume hood.
-
Rationale: A fume hood is the primary engineering control to minimize inhalation exposure to toxic vapors.
Handling Procedures
-
Protocol:
-
Rationale: These steps are crucial to prevent exposure through the primary routes: inhalation, dermal contact, and ocular contact.
Storage
-
Protocol:
-
Rationale: Proper storage prevents the release of toxic vapors and ensures the stability of the compound. Contact with water liberates toxic gas, making a dry storage environment critical.[3]
Emergency Response Plan
Immediate and correct response to an exposure is critical.
Inhalation
-
Protocol: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[2]
-
Rationale: To remove the individual from the source of toxic vapors and provide necessary respiratory support.
Skin Contact
-
Protocol: Take off immediately all contaminated clothing. Rinse skin with water/shower. Take the victim immediately to the hospital. Consult a physician.[2][3]
-
Rationale: Immediate removal of the chemical and contaminated clothing is necessary to minimize the extent of severe skin burns.[2]
Eye Contact
-
Protocol: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][3]
-
Rationale: Prompt and thorough irrigation is essential to mitigate severe eye damage.[2]
Ingestion
-
Protocol: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]
-
Rationale: Inducing vomiting can cause further damage to the esophagus due to the corrosive nature of the chemical.[3]
Spills
-
Protocol:
-
Rationale: A controlled and protected cleanup prevents further exposure and contamination of the laboratory environment.
Disposal Plan
-
Protocol:
-
Dispose of this material and its container to an approved waste disposal plant.[3][4]
-
Leave chemicals in original containers. Do not mix with other waste.[2]
-
Handle uncleaned containers like the product itself.[2]
-
Empty containers must be labeled with a hazardous waste tag and collected for disposal.[7]
-
-
Rationale: Due to its hazardous nature, this chemical must be disposed of as hazardous waste in accordance with local, state, and federal regulations to prevent environmental contamination.[2][8]
Visual Workflow Guides
Caption: PPE Donning Sequence
Caption: Emergency Spill Response Workflow
References
-
2,2,2-Trichloroethyl chloroformate. PubChem. Available from: [Link]
-
2,2,2-Trichloroethoxycarbonyl chloride. Wikipedia. Available from: [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. Available from: [Link]
-
Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Organic Syntheses Procedure. Available from: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
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- 5. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]
- 6. 2,2,2-Trichloroethyl chloroformate | C3H2Cl4O2 | CID 87063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
